Penbutolol

Beta-blocker potency Antihypertensive efficacy Isoproterenol antagonism

Penbutolol (CAS 38363-40-5) is a lipophilic, non-selective beta-adrenergic receptor antagonist belonging to the ethanolamine class of beta-blockers. It binds to both beta-1 and beta-2 adrenoceptors with high affinity and exhibits moderate intrinsic sympathomimetic activity (ISA), a property that distinguishes it from beta-blockers lacking ISA such as propranolol, atenolol, and timolol.

Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
CAS No. 38363-40-5
Cat. No. B1679223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenbutolol
CAS38363-40-5
SynonymsBetapressin
Hoe 893d
Hoe-893d
Hoe893d
Penbutolol
Penbutolol Sulfate
Penbutolol Sulfate (2:1)
Sulfate, Penbutolol
Molecular FormulaC18H29NO2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
InChIInChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
InChIKeyKQXKVJAGOJTNJS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.12e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Penbutolol CAS 38363-40-5: Non-Selective Beta-Blocker with Moderate ISA for Hypertension Research and Procurement


Penbutolol (CAS 38363-40-5) is a lipophilic, non-selective beta-adrenergic receptor antagonist belonging to the ethanolamine class of beta-blockers [1]. It binds to both beta-1 and beta-2 adrenoceptors with high affinity and exhibits moderate intrinsic sympathomimetic activity (ISA), a property that distinguishes it from beta-blockers lacking ISA such as propranolol, atenolol, and timolol [2]. Penbutolol is clinically indicated for hypertension and angina pectoris, with a well-characterized pharmacokinetic profile featuring rapid absorption, high plasma protein binding, and an extended duration of action attributable to its active metabolite 4-hydroxy-penbutolol [3].

Why Penbutolol Cannot Be Simply Substituted with Propranolol, Pindolol, or Atenolol


Beta-blockers exhibit substantial heterogeneity in their pharmacological profiles, including beta-1/beta-2 selectivity, intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity, lipophilicity, and metabolic pathways. Penbutolol occupies a distinct niche as a non-selective beta-blocker with moderate ISA, combining properties that are not simultaneously present in common alternatives such as propranolol (non-selective, no ISA), pindolol (non-selective, pronounced ISA), or atenolol (cardioselective, no ISA) [1]. These differences translate into divergent hemodynamic effects, with ISA-containing beta-blockers maintaining resting tissue perfusion and preventing excessive bradycardia, whereas non-ISA beta-blockers reduce cardiac output and may elevate peripheral vascular resistance [2]. Additionally, penbutolol's active metabolite 4-hydroxy-penbutolol contributes to its prolonged duration of action, a pharmacokinetic feature that is not shared by all beta-blockers and precludes simple therapeutic equivalence [3]. Consequently, substitution without careful consideration of these pharmacological distinctions may yield unexpected experimental outcomes or altered clinical efficacy profiles.

Quantitative Differentiation Evidence for Penbutolol: Comparative Potency, ISA, Cardioprotection, and Pharmacokinetics


Beta-Adrenoceptor Antagonist Potency: Penbutolol Is 4-5 Times More Potent Than Propranolol

In a comprehensive preclinical evaluation, penbutolol demonstrated approximately 4-fold higher beta-adrenergic blocking activity than propranolol across both in vivo and in vitro models [1]. Specifically, the antihypertensive effect of penbutolol in spontaneously hypertensive rats was more than 5 times stronger than that of propranolol [1]. Penbutolol was also 5 times more potent than propranolol in inhibiting isoproterenol-stimulated phosphorylase activity in the isolated heart, and 3 times stronger in suppressing isoproterenol-induced increases in plasma renin activity [1]. This potency advantage enables lower dosing requirements for equivalent beta-blockade.

Beta-blocker potency Antihypertensive efficacy Isoproterenol antagonism

Protection Against Calcium Overload: Penbutolol Exhibits 1.9-Fold Greater Potency Than Propranolol in Isolated Cardiomyocytes

In a direct comparison using rat isolated cardiomyocytes, (-)-penbutolol demonstrated superior protective efficacy against lysophosphatidylcholine (LPC)-induced Ca²⁺ overload compared to propranolol and several other beta-blockers [1]. The IC₅₀ of (-)-penbutolol for inhibiting the LPC-induced increase in intracellular calcium concentration was 0.67 μM, compared to 1.28 μM for (-)-propranolol, representing a 1.9-fold greater potency [1]. Notably, pindolol, timolol, acebutolol, practolol, and atenolol failed to inhibit the calcium overload at all under the same conditions [1]. This protective effect was not associated with beta-adrenoceptor antagonism but rather with preservation of membrane integrity, likely related to the higher lipophilicity of penbutolol and propranolol relative to the other agents [1].

Cardioprotection Calcium overload Membrane stabilization Lysophosphatidylcholine

Intrinsic Sympathomimetic Activity (ISA): Penbutolol Possesses Moderate ISA, in Contrast to Propranolol and Atenolol Which Lack ISA

Penbutolol exhibits moderate intrinsic sympathomimetic activity (ISA), as demonstrated in reserpine-pretreated rats where it produces a modest positive chronotropic effect [1]. This places penbutolol in a distinct pharmacological category alongside other ISA-containing beta-blockers such as pindolol and oxprenolol, while differentiating it from non-ISA beta-blockers including propranolol, timolol, atenolol, and metoprolol [2]. The clinical relevance of ISA is well-documented: beta-blockers with sufficient ISA prevent the disturbance of tissue perfusion at rest and reduce the characteristically elevated vascular resistance in long-standing arterial hypertension, in contrast to beta-blockers lacking this property [2]. Pindolol, due to its pronounced ISA, produces antihypertensive effects accompanied by significant falls in total peripheral resistance and increases in cardiac output, whereas non-ISA agents such as propranolol primarily reduce cardiac output [2]. Penbutolol's moderate ISA provides an intermediate hemodynamic profile between the pronounced ISA of pindolol and the absence of ISA in propranolol.

Intrinsic sympathomimetic activity Hemodynamics Beta-blocker pharmacology Partial agonism

Duration of Action: Penbutolol Maintains 24-Hour Beta-Blockade Comparable to Propranolol with Once-Daily Dosing

In a randomized, placebo-controlled crossover clinical study, penbutolol and propranolol induced equal reduction of exercise tachycardia at the end of the dose interval (24 hours post-dose) regardless of whether the total daily dose was administered once daily or divided into two daily doses [1]. The study evaluated atenolol, metoprolol, penbutolol, pindolol, propranolol, sotalol, and timolol, finding that atenolol and sotalol—despite their longer elimination half-lives—were not superior to other beta-blockers in maintaining 24-hour efficacy [1]. Similarly, slow-release preparations of metoprolol and propranolol were not markedly more effective 24 hours after dosing than conventional tablets [1]. The prolonged duration of action of penbutolol is attributed to the contribution of its active metabolite 4-hydroxy-penbutolol, which exhibits higher potency at beta-adrenoceptors due to lesser plasma protein binding (approximately 80% vs. approximately 99% for the parent compound) and an apparent Ki-value of approximately 7 ng/mL [2].

Exercise tachycardia Once-daily dosing Beta-blocker duration Pharmacodynamics

Membrane Stabilizing Activity: Penbutolol Displays Highest Affinity Among Phenoxypropanolamines for Voltage-Sensitive Sodium Channels

In a study evaluating the membrane-stabilizing activity of 12 phenoxypropanolamine beta-adrenoceptor ligands via their interaction with the [³H]batrachotoxinin A 20-alpha-benzoate binding site on voltage-sensitive sodium channels in rat brain synaptosomes, penbutolol displayed the highest affinity among all derivatives tested [1]. The study established quantitative structure-activity relationships correlating pKi values with physicochemical parameters, identifying lipophilicity as the primary determinant of membrane-stabilizing activity [1]. Notably, the authors concluded that cardioselective beta-adrenoceptor ligands appear to have fewer membrane-stabilizing properties, highlighting a class-level differentiation between non-selective lipophilic agents such as penbutolol and hydrophilic or cardioselective beta-blockers [1].

Membrane stabilization Local anesthetic activity Sodium channel binding Phenoxypropanolamines

Sperm Motility Inhibition: Penbutolol Is the Most Potent Beta-Blocker in Human Sperm Assays

In a comparative study evaluating the effects of beta-adrenoceptor antagonists on human sperm motility, penbutolol demonstrated the highest potency among all active compounds tested [1]. The rank order of potency was: penbutolol > (+)-propranolol > bufuralol > (-)-alprenolol > oxprenolol > metoprolol, with atenolol and pindolol showing minimal or no activity [1]. This rank order establishes penbutolol as the most potent beta-blocker in this specific biological context, a finding that is relevant for research on male reproductive pharmacology and the potential non-cardiovascular effects of beta-adrenoceptor antagonists.

Sperm motility Beta-adrenoceptor Reproductive pharmacology Contraceptive research

Optimal Research and Industrial Application Scenarios for Penbutolol Based on Differentiated Evidence


Preclinical Hypertension Studies Requiring High Beta-Blocker Potency with Once-Daily Dosing

Penbutolol is indicated for preclinical hypertension research where a non-selective beta-blocker with high potency (4-5× propranolol) and ISA-mediated hemodynamic profile is desired [1]. Its 24-hour duration of action with once-daily dosing supports chronic dosing protocols without complex administration schedules [2]. Researchers investigating antihypertensive mechanisms that involve preservation of resting tissue perfusion and reduction of elevated vascular resistance—properties associated with ISA-containing beta-blockers—should select penbutolol over non-ISA alternatives such as propranolol or atenolol [1].

Cardioprotection and Calcium Overload Research in Isolated Cardiomyocyte Models

Penbutolol is the most potent beta-blocker tested for protecting against lysophosphatidylcholine-induced calcium overload in isolated cardiomyocytes, with an IC₅₀ of 0.67 μM—1.9-fold more potent than (-)-propranolol and uniquely effective compared to atenolol, pindolol, and timolol which show no protective effect [1]. This beta-adrenoceptor-independent cardioprotective property makes penbutolol the compound of choice for research on ischemia-reperfusion injury, arrhythmia mechanisms, and membrane stabilization in cardiac myocytes. Studies requiring a positive control for calcium overload protection should prioritize penbutolol.

Membrane Stabilization and Sodium Channel Interaction Studies

Penbutolol exhibits the highest affinity for voltage-sensitive sodium channels among 12 phenoxypropanolamine beta-blockers tested, as measured by displacement of [³H]batrachotoxinin A 20-alpha-benzoate from rat brain synaptosomes [1]. This positions penbutolol as the optimal reference compound for structure-activity relationship studies of membrane-stabilizing activity, local anesthetic properties of beta-blockers, and research on antiarrhythmic mechanisms independent of beta-adrenoceptor blockade. Lipophilic, non-selective beta-blockers such as penbutolol are preferred over hydrophilic or cardioselective agents for these investigations [1].

Reproductive Pharmacology and Sperm Function Research

Penbutolol demonstrates the highest potency among beta-adrenoceptor antagonists in inhibiting human sperm motility in vitro, with a rank order of penbutolol > (+)-propranolol > bufuralol > (-)-alprenolol > oxprenolol > metoprolol [1]. Researchers investigating beta-adrenoceptor involvement in sperm physiology or screening compounds for male reproductive effects should utilize penbutolol as the most potent reference agent. Its superior activity relative to propranolol and the minimal effects of atenolol and pindolol suggest a specific pharmacological profile worth exploring in reproductive toxicology and contraceptive development studies.

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